Methyl 5-amino-4-chloro-1h-pyrazole-3-carboxylate hydrochloride
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Description
“Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride” is a compound with the IUPAC name "methyl 3-amino-1H-pyrazole-5-carboxylate hydrochloride" . It belongs to the class of compounds known as 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Synthesis Analysis
5-Amino-pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . They are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride” consists of a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted with a methyl group, an amino group, and a carboxylate group .Chemical Reactions Analysis
5-Amino-pyrazoles are versatile synthetic building blocks used in the synthesis of remarkable organic molecules with versatile functionalities . They are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . The reaction with α, β -unsaturated compounds provides easy access to fluorescent pyrazolo derivatives .Mechanism of Action
While the specific mechanism of action for “Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride” is not mentioned in the search results, 5-amino-pyrazoles in general are known to have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are similar to biologically active compounds and are used as scaffolds in the synthesis of bioactive chemicals .
Future Directions
5-Amino-pyrazoles, including “Methyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s , and they continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the diverse applications of these compounds, particularly in the field of pharmaceutics and medicinal chemistry .
Properties
IUPAC Name |
methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2.ClH/c1-11-5(10)3-2(6)4(7)9-8-3;/h1H3,(H3,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHWKINHEMSAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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